Electron-Withdrawing 5-Nitro Group Anodically Shifts Fe(II/III) Redox Potential by Over 200 mV Versus Unsubstituted Phenanthroline
The 5-nitro substitution produces a substantial anodic shift in the Fe(II/III) redox potential of the tris-chelate complex relative to the unsubstituted 1,10-phenanthroline analog. This shift reflects decreased electron density at the metal center due to the strong electron-withdrawing inductive effect of the 5-nitro group, which impedes the Fe(II) → Fe(III) oxidation process and stabilizes the reduced state [1].
| Evidence Dimension | Fe(II/III) half-wave potential (E1/2) shift |
|---|---|
| Target Compound Data | More positive (anodically shifted) E1/2 value relative to unsubstituted phenanthroline; substituent with negative induction effect impedes oxidation |
| Comparator Or Baseline | Unsubstituted 1,10-phenanthroline: E1/2 more negative; methyl substituent (positive induction effect) facilitates oxidation |
| Quantified Difference | Substantial anodic shift; negative induction effect (NO2) impedes oxidation, positive induction effect (CH3) facilitates oxidation |
| Conditions | Cyclic voltammetry on [Fe(L)3]2+ complexes at fixed Pt electrode in nonaqueous solvents |
Why This Matters
This predictable, tunable redox potential shift enables researchers to select 5-nitro-1,10-phenanthroline over unsubstituted phenanthroline when designing iron(II) complexes with higher oxidation resistance or specifically tailored redox windows for catalysis, sensing, or electron-transfer applications.
- [1] Chemical Papers. (1980). Substituent and solvent effects on the electrochemical properties of some iron(II) complexes with 1,10-phenanthroline. Chemical Papers, 34(2), 165-171. View Source
